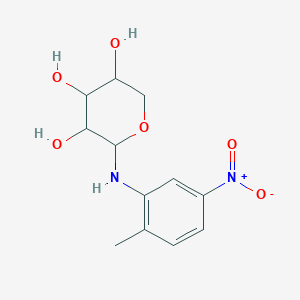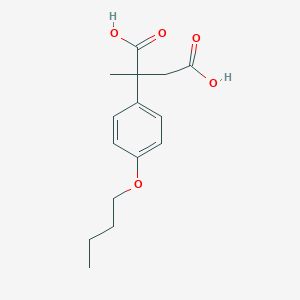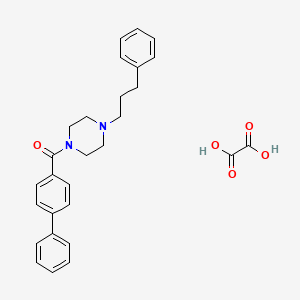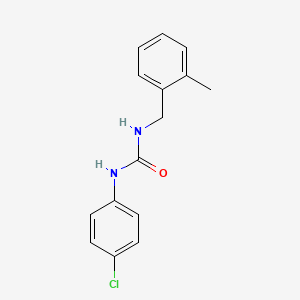
butyl 1-(2-ethoxy-1,1-dimethyl-2-oxoethyl)-2-aziridinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Butyl 1-(2-ethoxy-1,1-dimethyl-2-oxoethyl)-2-aziridinecarboxylate, also known as BEA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. BEA is a derivative of aziridine, which is a heterocyclic organic compound that contains a three-membered ring.
作用機序
The exact mechanism of action of butyl 1-(2-ethoxy-1,1-dimethyl-2-oxoethyl)-2-aziridinecarboxylate is not fully understood, but it is believed to act by forming covalent bonds with nucleophilic sites in proteins and DNA. This can lead to the crosslinking of proteins and DNA, which can affect their structure and function. In cancer cells, this compound has been shown to induce apoptosis, or programmed cell death, which can inhibit the growth of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, depending on the concentration and duration of exposure. In vitro studies have shown that this compound can inhibit the growth of cancer cells, induce apoptosis, and crosslink proteins and DNA. In vivo studies have shown that this compound can be metabolized into its hydrolysis product, which is less toxic and can be excreted from the body. However, more research is needed to fully understand the biochemical and physiological effects of this compound.
実験室実験の利点と制限
One advantage of butyl 1-(2-ethoxy-1,1-dimethyl-2-oxoethyl)-2-aziridinecarboxylate is its ability to crosslink proteins and DNA, which can improve their stability and activity. This can be useful in various lab experiments, such as protein purification and enzyme assays. However, one limitation of this compound is its potential toxicity, as it can form covalent bonds with nucleophilic sites in proteins and DNA, which can affect their structure and function. Therefore, caution should be taken when handling this compound, and appropriate safety precautions should be followed.
将来の方向性
There are several future directions for the study of butyl 1-(2-ethoxy-1,1-dimethyl-2-oxoethyl)-2-aziridinecarboxylate. One direction is to further investigate its anticancer properties and its mechanism of action in cancer cells. Another direction is to explore its potential applications in materials science, such as the synthesis of new polymers and coatings. Additionally, more research is needed to fully understand the biochemical and physiological effects of this compound and its potential toxicity in vivo. Overall, the study of this compound has the potential to lead to new discoveries and applications in various fields of science.
合成法
Butyl 1-(2-ethoxy-1,1-dimethyl-2-oxoethyl)-2-aziridinecarboxylate can be synthesized through a multistep process, starting with the reaction of butyl chloroformate with 2-aminoethanol to form N-butyl-2-hydroxyethylcarbamate. The resulting compound is then treated with sodium hydride and ethyl acetate to form the corresponding aziridine derivative. Finally, the product is purified through column chromatography to obtain pure this compound.
科学的研究の応用
Butyl 1-(2-ethoxy-1,1-dimethyl-2-oxoethyl)-2-aziridinecarboxylate has shown potential applications in various fields of scientific research, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, this compound has been studied for its anticancer properties, as it has been shown to inhibit the growth of cancer cells in vitro. In biochemistry, this compound has been used as a crosslinking agent for proteins, which can improve their stability and activity. In materials science, this compound has been used as a monomer for the synthesis of polymers, which can be used for various applications, such as coatings and adhesives.
特性
IUPAC Name |
butyl 1-(1-ethoxy-2-methyl-1-oxopropan-2-yl)aziridine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO4/c1-5-7-8-18-11(15)10-9-14(10)13(3,4)12(16)17-6-2/h10H,5-9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCEYMUABFCOYQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1CN1C(C)(C)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N,N-diethyl-5-{[4-(2-pyrimidinyl)-1,4-diazepan-1-yl]carbonyl}-2-pyridinamine](/img/structure/B5013981.png)
![N,N'-[(2-phenyl-4,6-pyrimidinediyl)di-4,1-phenylene]bis[2-(2-thienyl)acetamide]](/img/structure/B5013984.png)
![6-(4-acetyl-1-piperazinyl)-N-benzyl[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B5013992.png)
![2-{[benzyl(ethyl)amino]methyl}-6-ethoxyphenol](/img/structure/B5013994.png)



![N,2-diethyl-5-[6-(4-morpholinyl)-3-pyridazinyl]benzenesulfonamide](/img/structure/B5014014.png)
![N-methyl-N-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]-1H-indazole-3-carboxamide](/img/structure/B5014028.png)

![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(4-isopropylphenyl)acetamide](/img/structure/B5014039.png)


![2,2-dimethyl-6-{[3-(1-naphthyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]carbonyl}-2,3-dihydro-4H-pyran-4-one](/img/structure/B5014060.png)